

Biological activity of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Tert-butyl 1,2,3,4-tetrahydroisoquinolin-7-yl carbamate</i>
Compound Name:	
Cat. No.:	B1439097

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives

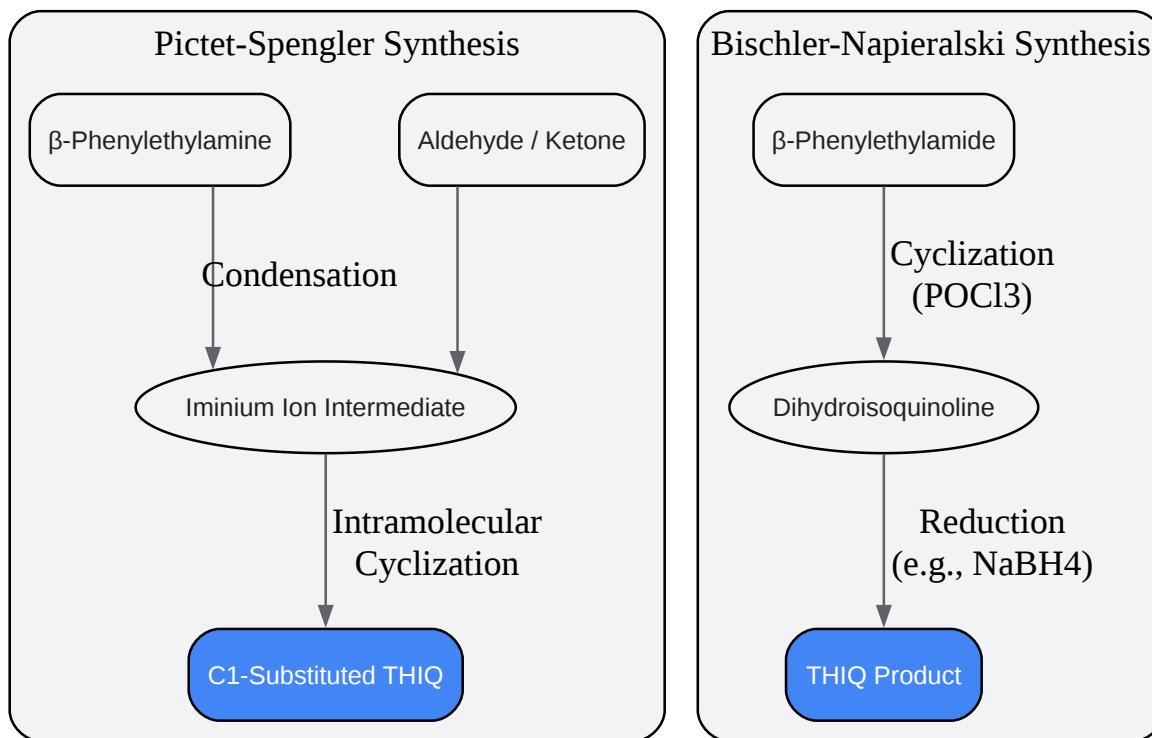
Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in a vast array of natural products and synthetic compounds, establishing it as a "privileged structure" in medicinal chemistry.^{[1][2][3]} THIQ derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, neuroprotective, antimicrobial, and antiviral properties.^{[4][5][6]} This guide provides a comprehensive technical overview of the diverse pharmacological profiles of THIQ analogs. It delves into the molecular mechanisms of action, explores critical structure-activity relationships (SAR), presents quantitative data for key derivatives, and outlines standard experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction: The THIQ Scaffold as a Privileged Structure

Chemical Identity and Significance in Nature

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula $C_9H_{11}N$. This heterocyclic motif is the core of numerous isoquinoline alkaloids, a large and important class of natural products found widely in plants and even endogenously in mammals.[\[1\]](#)[\[2\]](#)[\[4\]](#) The structural rigidity and three-dimensional character of the THIQ scaffold allow it to present appended functional groups in precise spatial orientations, facilitating high-affinity interactions with a multitude of biological targets.


Historical Context and Clinical Relevance

The therapeutic potential of THIQ-containing molecules has been recognized for decades, beginning with the isolation of antitumor antibiotics like Naphthyridinomycin.[\[2\]](#) This has culminated in the development and clinical use of potent anticancer agents. A prominent example is Trabectedin (Yondelis®), a complex THIQ alkaloid isolated from the marine tunicate *Ecteinascidia turbinata*, which is approved for the treatment of soft tissue sarcoma and ovarian cancer.[\[7\]](#) Its success has cemented the THIQ scaffold as a critical pharmacophore in modern oncology drug discovery.[\[3\]](#)

Overview of Synthetic Strategies

The construction of the THIQ core is well-established in organic synthesis, with several classical and modern methods available. The choice of strategy is often dictated by the desired substitution pattern. Understanding these syntheses is crucial for generating diverse libraries for biological screening.

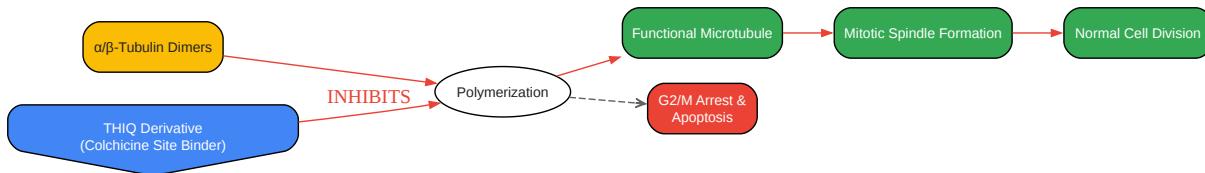
- **Pictet-Spengler Condensation:** This is the most common method, involving the acid-catalyzed reaction of a β -phenylethylamine with an aldehyde or ketone.[\[2\]](#) The initial condensation forms a Schiff base (or iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution to yield the THIQ ring system.[\[2\]](#)[\[8\]](#) This reaction's versatility allows for the introduction of a substituent at the C1 position.
- **Bischler-Napieralski Reaction:** This method involves the cyclization of a β -phenylethylamide using a dehydrating agent like phosphorus oxychloride ($POCl_3$), followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate to afford the THIQ.[\[1\]](#)[\[8\]](#)
- **Intramolecular Hydroamination:** A more modern approach involves the acid-catalyzed intramolecular hydroamination of 2-aminoethyl styrene derivatives, providing an alternative to the classical methods.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Common synthetic routes to the THIQ core.

Anticancer Activities of THIQ Derivatives

The THIQ scaffold is a cornerstone of many potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[3][9]


Mechanism: Microtubule Dynamics Disruption

A primary mechanism of action for many anticancer THIQ derivatives is the disruption of microtubule polymerization.[10][11] These compounds often act as colchicine site binding agents, preventing the curved-to-straight conformational change in tubulin dimers that is necessary for their assembly into microtubules.[10] This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[6]

- Causality: By binding to the colchicine site on β -tubulin, these agents introduce a "wedge" that destabilizes the longitudinal contacts between tubulin dimers. This prevents the

formation of the rigid hollow tube structure of a microtubule. Since the mitotic spindle, which is essential for chromosome segregation during cell division, is composed of microtubules, its disruption is catastrophic for rapidly dividing cancer cells.

- SAR Insights: THIQ sulfamate derivatives, designed as mimics of the endogenous steroid 2-methoxyestradiol, are particularly potent in this class.[10][12] Substitutions on the N-benzyl ring, such as dichlorination, have been shown to enhance antiproliferative activity.[10]

[Click to download full resolution via product page](#)

Caption: Inhibition of microtubule polymerization by THIQ derivatives.

Mechanism: Inhibition of Key Oncogenic Pathways

THIQ derivatives have been engineered to selectively inhibit various enzymes and signaling pathways that are critical for cancer cell survival and proliferation.

- KRas Inhibition: Kirsten rat sarcoma (KRas) is a frequently mutated oncogene in several cancers, including colorectal, lung, and pancreatic cancers.[7] Certain THIQ derivatives have been shown to be potent inhibitors of KRas, representing a significant therapeutic strategy.[7] [13]
- PRMT5 Inhibition: Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that is overexpressed in various cancers and plays a role in cell proliferation and survival. THIQ-based compounds have been developed as selective and potent inhibitors of PRMT5, demonstrating tumor-growth inhibition in preclinical models.[3]
- NF-κB Signaling Modulation: The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in cancer. THIQ derivatives have been designed to target this pathway, inhibiting cancer cell proliferation.[5]

Quantitative Data Summary: Anticancer Activity

The potency of THIQ derivatives varies significantly based on their substitution patterns and the cancer cell line being tested. The following table summarizes the in vitro activity of representative compounds.

Compound Class	Target/Mechanism	Cancer Cell Line	IC ₅₀ Value	Reference
N-Dichlorobenzyl Sulfamate (8c)	Microtubule Disruption	DU-145 (Prostate)	129 nM (MGM)	[10]
Phenyl-substituted (GM-3-121)	KRas Inhibition	HCT116 (Colon)	1.72 μM (Anti-angiogenesis)	[7]
Phenyl-substituted (39a)	Microtubule Disruption	DU-145 (Prostate)	0.72 μM	[6]
PRMT5 Inhibitor (16)	PRMT5	Z-138 (Lymphoma)	96 nM	[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard, self-validating method to determine the cytotoxic effects of THIQ derivatives on cancer cell lines.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which serves as an indicator of cell viability.

Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

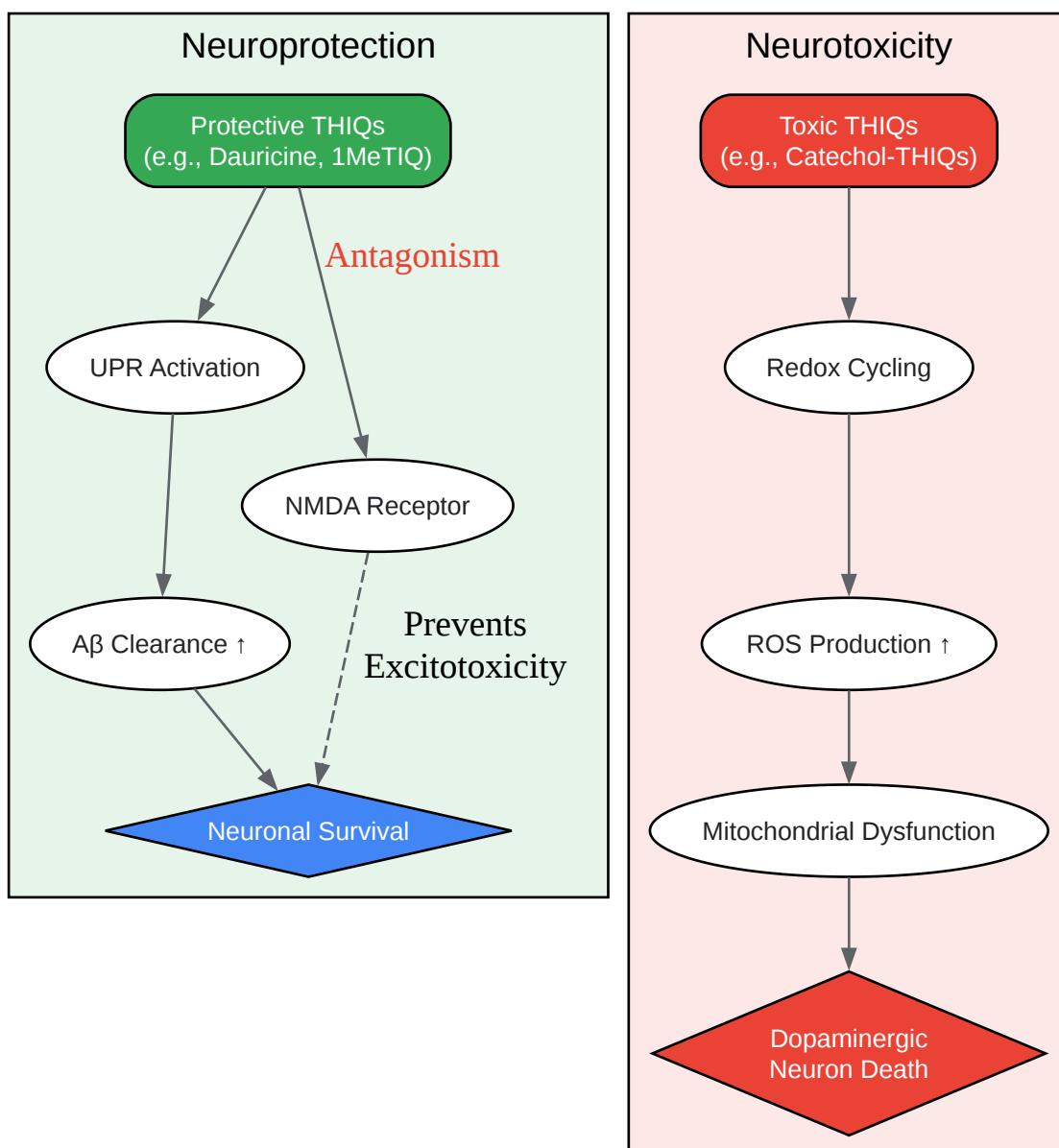
- Compound Treatment: Prepare serial dilutions of the THIQ derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: Add 10 μ L of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Neuropharmacological Profile: A Duality of Neuroprotection and Neurotoxicity

The THIQ scaffold exhibits a fascinating and complex relationship with the central nervous system, with some derivatives offering neuroprotection while others are implicated as endogenous neurotoxins.[\[14\]](#)

Neuroprotective Effects in Neurodegenerative Models

Several THIQ analogs have demonstrated significant neuroprotective properties in models of diseases like Parkinson's and Alzheimer's.[\[1\]](#)


- Alzheimer's Disease: The natural benzyl THIQ alkaloid Dauricine has been shown to reduce the accumulation of amyloid-beta (A β) oligomers, a key pathological hallmark of Alzheimer's disease.[\[1\]](#) Its mechanism involves activating arms of the unfolded protein response (UPR), which enhances the clearance of toxic A β species.[\[1\]](#)[\[15\]](#)

- Parkinson's Disease: The endogenously formed 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to possess neuroprotective properties, alleviating symptoms in animal models of Parkinson's disease.[1][16] Conversely, some studies have investigated hydroxylated 1MeTIQ derivatives for enhanced neuroprotective efficacy against neurotoxins. [17]
- NMDA Receptor Antagonism: Certain synthetic THIQs act as N-methyl-D-aspartate (NMDA) receptor antagonists.[18] Overactivation of NMDA receptors leads to excitotoxicity and neuronal death, a process implicated in ischemic brain injury and neurodegenerative diseases. Compounds like (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline have shown anticonvulsant and neuroprotective effects in ischemia models by blocking this pathway.[18]

The Neurotoxic Potential of Endogenous THIQs

Paradoxically, some THIQ derivatives are considered endogenous neurotoxins that may contribute to the pathogenesis of Parkinson's disease.[16][19]

- Structural Analogy to MPTP: THIQs bear a structural resemblance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin known to induce parkinsonism.[16][20] This similarity has led to the hypothesis that endogenously formed THIQs could trigger similar degenerative pathways.
- Mechanism of Dopaminergic Neuron Damage: The neurotoxicity is critically dependent on the structure, particularly the presence of catechol moieties.[14][20] These groups can undergo redox cycling, leading to the production of reactive oxygen species (ROS) and toxic quinones.[19] This oxidative stress can damage mitochondria, inhibit complex I of the electron transport chain, and ultimately trigger the selective death of dopamine-producing neurons in the substantia nigra, the primary pathology in Parkinson's disease.[16][19]

[Click to download full resolution via product page](#)

Caption: The dual neuropharmacological roles of THIQ derivatives.

Antimicrobial and Antiparasitic Activities

The THIQ scaffold is a versatile platform for the development of agents against a wide range of pathogens.[1][4]

Antibacterial Action: Targeting Essential Bacterial Enzymes

THIQ derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

- **Mechanisms:** Key bacterial enzymes are often the targets. Some THIQs inhibit DNA gyrase, an enzyme essential for managing DNA topology during replication.[\[2\]](#) Others have been found to inhibit mycobacterial ATP synthase, crippling the energy production of the bacterium.[\[2\]](#)
- **Activity Spectrum:** Significant activity has been reported against *Mycobacterium tuberculosis*, the causative agent of tuberculosis, and methicillin-resistant *Staphylococcus aureus* (MRSA).[\[1\]](#)[\[2\]](#)[\[21\]](#) This makes the THIQ scaffold a valuable starting point for developing new antibiotics to combat resistance.

Antiviral Properties: From HIV to SARS-CoV-2

The antiviral potential of THIQs has been explored against several viruses.

- **Anti-HIV Activity:** Certain THIQ derivatives have been shown to inhibit the reverse transcriptase (RT) enzyme of HIV in the nanomolar range, preventing the conversion of viral RNA into DNA and thus halting the viral life cycle.[\[1\]](#)
- **Anti-SARS-CoV-2 Activity:** More recently, novel THIQ-based heterocyclic compounds have been synthesized and shown to effectively suppress the replication of authentic SARS-CoV-2 in vitro.[\[22\]](#) Time-of-addition assays suggest that some of these compounds act at the post-entry stage of viral replication, a different mechanism than that of entry inhibitors like chloroquine.[\[22\]](#)

Antifungal and Antiparasitic Efficacy

THIQ derivatives have also demonstrated activity against fungi and protozoan parasites.

- **Antifungal:** Activity against pathogenic fungi such as *Candida albicans* has been reported for several THIQ analogs.[\[1\]](#)[\[6\]](#)

- Antiparasitic: Novel THIQ derivatives have shown potent antimalarial activity against *Plasmodium falciparum*, with potencies comparable to the standard drug chloroquine.[\[1\]](#) Additionally, activity against *Trypanosoma brucei rhodesiense*, the parasite responsible for African trypanosomiasis, has been identified.[\[1\]](#)

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold is unequivocally a privileged structure in drug discovery, giving rise to compounds with an exceptionally broad and potent range of biological activities. From clinically approved anticancer drugs to promising leads for neurodegenerative and infectious diseases, the versatility of the THIQ core is evident.[\[1\]](#)[\[9\]](#)

The future of THIQ-based drug development lies in several exciting areas:

- Multi-Target Ligands: The ability of the THIQ scaffold to interact with diverse targets makes it an ideal platform for designing multi-target-directed ligands (MTDLs), a promising strategy for complex multifactorial diseases like Alzheimer's.[\[1\]](#)[\[9\]](#)
- Improving Pharmacokinetics: Future medicinal chemistry efforts will focus on optimizing the potency and pharmacokinetic profiles of existing THIQ leads to improve their drug-like properties.[\[1\]](#)
- Elucidating Mechanisms: For many active derivatives, the precise molecular mechanism remains to be fully uncovered. Further investigation is needed to identify novel biological targets and pathways modulated by these compounds.

By leveraging advanced strategies like structure-based design and molecular hybridization, researchers can continue to unlock the immense therapeutic potential held within the THIQ chemical space.[\[1\]](#)

References

- Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. *RSC Advances*, 11(26), 15699–15735. [\[Link\]](#)
- Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. *RSC Advances*.

- (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present).
- Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. *RSC Advances*.
- Lee, M. K., & Lee, Y. J. (2011). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. *Journal of Toxicology and Environmental Health, Part B*, 14(5-6), 327–342. [\[Link\]](#)
- Zghair, Y. A., Al-Warhi, T., Al-Zoubi, R. M., Al-Shar'i, N. A., & Al-Zaghrobi, M. K. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. *Journal of Organic and Pharmaceutical Chemistry*, 21(1).
- Malki, A., & El-Sharkawy, A. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. *Current Organic Synthesis*, 16(6), 849–858. [\[Link\]](#)
- Zghair, Y. A., Al-Warhi, T., Al-Zoubi, R. M., Al-Shar'i, N. A., & Al-Zaghrobi, M. K. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Rafeeq, M. M., Leese, M. P., Potestio, R. L., Hejaz, H. A. M., Woo, L. W. L., Mahon, M. F., Purohit, A., Reed, M. J., & Potter, B. V. L. (2019). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. *ACS Omega*, 4(1), 1639–1653. [\[Link\]](#)
- (2023). Comprehensive pathway of THIQ derivatives through various mechanisms of action within the neuron in AD research.
- Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. *Bioorganic & Medicinal Chemistry Letters*, 13(17), 2853–2855. [\[Link\]](#)
- Zhong, M., Hanan, E. J., Shen, W., Bui, M., Arkin, M. R., Barr, K. J., Evanchik, M. J., Hoch, U., Hyde, J., Martell, J. R., Oslob, J. D., Paulvannan, K., Prabhu, S., Silverman, J. A., Wright, J., Yu, C. H., Zhu, J., & Flanagan, W. M. (2011). Structure-activity relationship (SAR) of the α -amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. *Bioorganic & Medicinal Chemistry Letters*, 21(1), 307–310. [\[Link\]](#)
- Ghorai, M. K., Tiwari, D. P., Kumar, A., & Kumar, A. (2022). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. *Organic & Biomolecular Chemistry*. [\[Link\]](#)
- Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs - biological activities and SAR studies.

- Malki, A., & El-Sharkawy, A. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as AntiAngiogenesis and Anti-Cancer Agents.
- (2019). Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection.
- Miyake, M., Furuya, S., Kogen, H., Takeda, S., Tadano, K., & Matsuo, A. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. *Chemical & Pharmaceutical Bulletin*, 43(8), 1278–1287. [\[Link\]](#)
- Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar.
- Faheem, F., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.
- Aro, R., Nachtergael, A., Palmieri, C., & Duez, P. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. *Molecules*, 27(21), 7480. [\[Link\]](#)
- Kim, A., & Sarpong, R. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). *Chemical Reviews*. [\[Link\]](#)
- (2021). THIQ analogs 118–123 as anti-bacterial agents.
- Stoyanov, R. S., Nikolova, I., Ivanov, D., Stoyanova, R., Dimitrova, M., Kostova, K., Gancheva, M., Borisova, M., Shivachev, B., Sidzhakova, D., & Danalev, D. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. *Viruses*, 14(10), 2235. [\[Link\]](#)
- Rafiq, M. M., Leese, M. P., Potestio, R. L., Hejaz, H. A. M., Woo, L. W. L., Mahon, M. F., Purohit, A., Reed, M. J., & Potter, B. V. L. (2019). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. *ACS Omega*, 4(1), 1639–1653. [\[Link\]](#)
- Leese, M. P., Leblond, B., Smith, A., Woo, L. W. L., Purohit, A., Reed, M. J., & Potter, B. V. L. (2011). Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors. *ACS Medicinal Chemistry Letters*, 2(10), 773–777. [\[Link\]](#)
- Stoyanov, R. S., Nikolova, I., Ivanov, D., Stoyanova, R., Dimitrova, M., Kostova, K., Gancheva, M., Borisova, M., Shivachev, B., Sidzhakova, D., & Danalev, D. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. *Molecules*, 28(3), 1495. [\[Link\]](#)
- Kim, A., & Sarpong, R. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). *Chemical Reviews*, 123(13), 8133–8221.

[\[Link\]](#)

- Stoyanov, R. S., Nikolova, I., Ivanov, D., Stoyanova, R., Dimitrova, M., Kostova, K., Gancheva, M., Borisova, M., Shvachev, B., Sidzhakova, D., & Danalev, D. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. *Molecules*, 28(3), 1495. [\[Link\]](#)
- (2018). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease.
- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., Michaluk, J., & Vetulani, J. (2008). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. *Neurotoxicity Research*, 13(3-4), 175–187. [\[Link\]](#)
- (2010). Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological activity of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439097#biological-activity-of-1-2-3-4-tetrahydroisoquinoline-thiq-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com